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molecular formula C8H9NO2 B025157 (2-Nitroethyl)benzene CAS No. 6125-24-2

(2-Nitroethyl)benzene

Cat. No. B025157
M. Wt: 151.16 g/mol
InChI Key: XAWCLWKTUKMCMO-UHFFFAOYSA-N
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Patent
US05830870

Procedure details

To a stirring mixture of trans-β-nitrostyrene (5.25 g, 0.035 mol) and silica gel (10 g, 230-400 mesh) in chloroform (400 mL) and isopropanol (75 mL) at room temperature, was slowly added sodium borohydride (5.50 g, 0.145 mol) over a period of 45 min. The reaction mixture was stirred for an additional 15 min and then carefully quenched with 10% hydrochloric acid (20 mL). Separated solid was filtered and washed with chloroform (50 mL). Combined filtrate and washing was washed with water (1×20 mL), brine (1×20 mL) and dried over anhydrous sodium sulfate. Solvent evaporation at reduced pressure gave a crude material which was purified by flash chromatography (silica gel, 8% ethyl acetate-hexane) to give 2.86 g of 1-nitro-2-phenylethane as a colorless oil (spicy odor); Rf (10% ethyl acetate in hexane) : 0.40; 1H-NMR (300 MHz, CDCl3) 7.40-7.20 (m, 5H), 4.60 (t, 2H), 3.30 (t, 2H).
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1](/[CH:4]=[CH:5]/[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)([O-:3])=[O:2].[BH4-].[Na+]>C(Cl)(Cl)Cl.C(O)(C)C>[N+:1]([CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
5.25 g
Type
reactant
Smiles
[N+](=O)([O-])\C=C\C1=CC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
carefully quenched with 10% hydrochloric acid (20 mL)
CUSTOM
Type
CUSTOM
Details
Separated solid
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with chloroform (50 mL)
WASH
Type
WASH
Details
Combined filtrate and washing
WASH
Type
WASH
Details
was washed with water (1×20 mL), brine (1×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent evaporation at reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a crude material which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica gel, 8% ethyl acetate-hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[N+](=O)([O-])CCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.86 g
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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